molecular formula C19H19Cl2N3OS2 B2927135 (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1323625-19-9

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No. B2927135
CAS RN: 1323625-19-9
M. Wt: 440.4
InChI Key: BKJBDDDQZKQVAF-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.

Mode of Action

For example, some thiazole derivatives have been shown to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .

Biochemical Pathways

For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cellular signaling pathways, or modulate the activity of various enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and its distribution within the body.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Additionally, the compound’s solubility properties may influence its distribution within the body and its ability to reach its targets .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBDDDQZKQVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

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